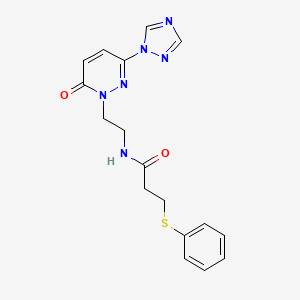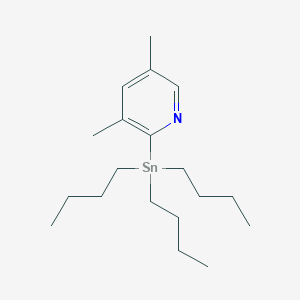
3,5-Dimethyl-2-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C19H35NSn and a molecular weight of 396.2 g/mol . This compound is a derivative of pyridine, where the 2-position is substituted with a tributylstannyl group, and the 3 and 5 positions are substituted with methyl groups. It is commonly used in organic synthesis, particularly in Stille coupling reactions .
Preparation Methods
3,5-Dimethyl-2-(tributylstannyl)pyridine can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the organotin compound. The reaction mixture is then purified by column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
3,5-Dimethyl-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The tributylstannyl group can be oxidized to form the corresponding stannic compound, or reduced to form the corresponding stannous compound.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with various electrophiles, such as aryl halides, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or toluene . The major products formed from these reactions are typically biaryl compounds or other carbon-carbon bonded structures .
Scientific Research Applications
3,5-Dimethyl-2-(tributylstannyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(tributylstannyl)pyridine primarily involves its role as a reagent in Stille coupling reactions. In these reactions, the compound acts as a nucleophile, where the tributylstannyl group transfers to the palladium catalyst, forming a palladium-stannyl intermediate. This intermediate then reacts with an electrophile, such as an aryl halide, to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling mechanism .
Comparison with Similar Compounds
3,5-Dimethyl-2-(tributylstannyl)pyridine can be compared with other similar organotin compounds, such as:
2-(Tributylstannyl)pyridine: This compound has a similar structure but lacks the methyl groups at the 3 and 5 positions.
5-Methyl-2-(tributylstannyl)pyridine: This compound has a methyl group at the 5 position but lacks the methyl group at the 3 position.
2-(Tributylstannyl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
tributyl-(3,5-dimethylpyridin-2-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.3C4H9.Sn/c1-6-3-7(2)5-8-4-6;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYRLPMKLOVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445373-10-4 |
Source


|
| Record name | 3,5-dimethyl-2-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2371836.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)
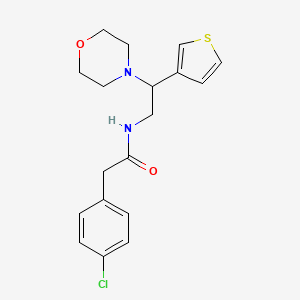
![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)
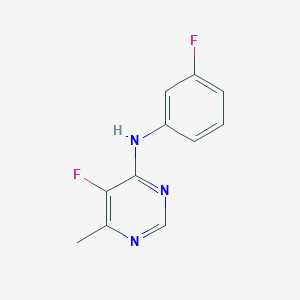
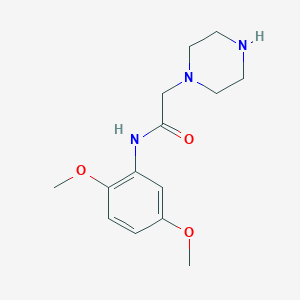
![3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide;dihydrochloride](/img/structure/B2371848.png)
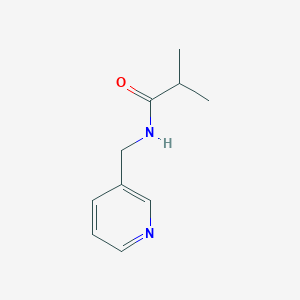
![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
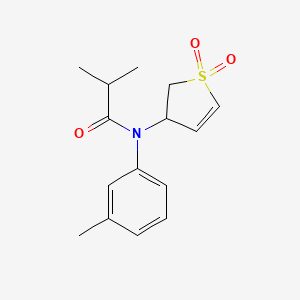
![1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B2371853.png)
